

An In-depth Technical Guide to the Physicochemical Properties of Cedramber

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Compound of Interest

Compound Name: Cedramber

Cat. No.: B1593874

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedramber, a synthetic woody-amber fragrance ingredient, is a valuable component in modern perfumery. Chemically known as cedryl methyl ether, it is a methoxylated derivative of cedrol, a primary constituent of cedarwood oil.^[1] Developed by International Flavors & Fragrances (IFF) in 1966, **Cedramber** provides a dry, ambergris-like scent with nuances of cedar, patchouli, and vetiver.^[1] Its high tenacity and fixative properties make it a versatile ingredient in fine fragrances, soaps, candles, and detergents.^[1] This technical guide provides a comprehensive overview of the physicochemical properties of **Cedramber**, intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity

Cedramber is a sesquiterpene ether with a complex tricyclic structure.^[1]

Identifier	Value	Reference
IUPAC Name	(1S,2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0 ¹⁵]undecane	[1][2][3]
Synonyms	Cedryl methyl ether, Cedrol methyl ether	[1][2][4]
CAS Number	67874-81-1, 19870-74-7	[1][4][5]
Molecular Formula	C ₁₆ H ₂₈ O	[1][2][4]
Molecular Weight	236.39 g/mol	[2][4]
Chemical Structure	A tricyclic azulene framework with a methoxy substituent.[1]	

Physicochemical Properties

The physicochemical properties of **Cedramber** are crucial for its application and formulation.

Physical State and Appearance

Property	Description	Reference
Appearance	Colorless to pale yellow liquid.	[1][6][7]
Odor Profile	Dry, woody, ambergris-like, with cedar, patchouli, and vetiver nuances.	[1][5]

Tabulated Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **Cedramber**.

Property	Value	Unit	Conditions	Reference
Boiling Point	259 - 299	°C	at 760 mmHg	[4][8][9]
Flash Point	> 94 - > 100	°C	Closed Cup	[3][8][9]
Density	0.975	g/cm ³	at 20°C	[8]
Specific Gravity	0.971 - 0.980	at 25°C	[3][9]	
Refractive Index	1.494 - 1.498	at 20°C	[3][8][9]	
Vapor Pressure	0.0026 - 0.0127	hPa / mmHg	at 20-25°C	[4][8]
logP (Octanol/Water)	4.4 - 6.1	[4][8][9]		

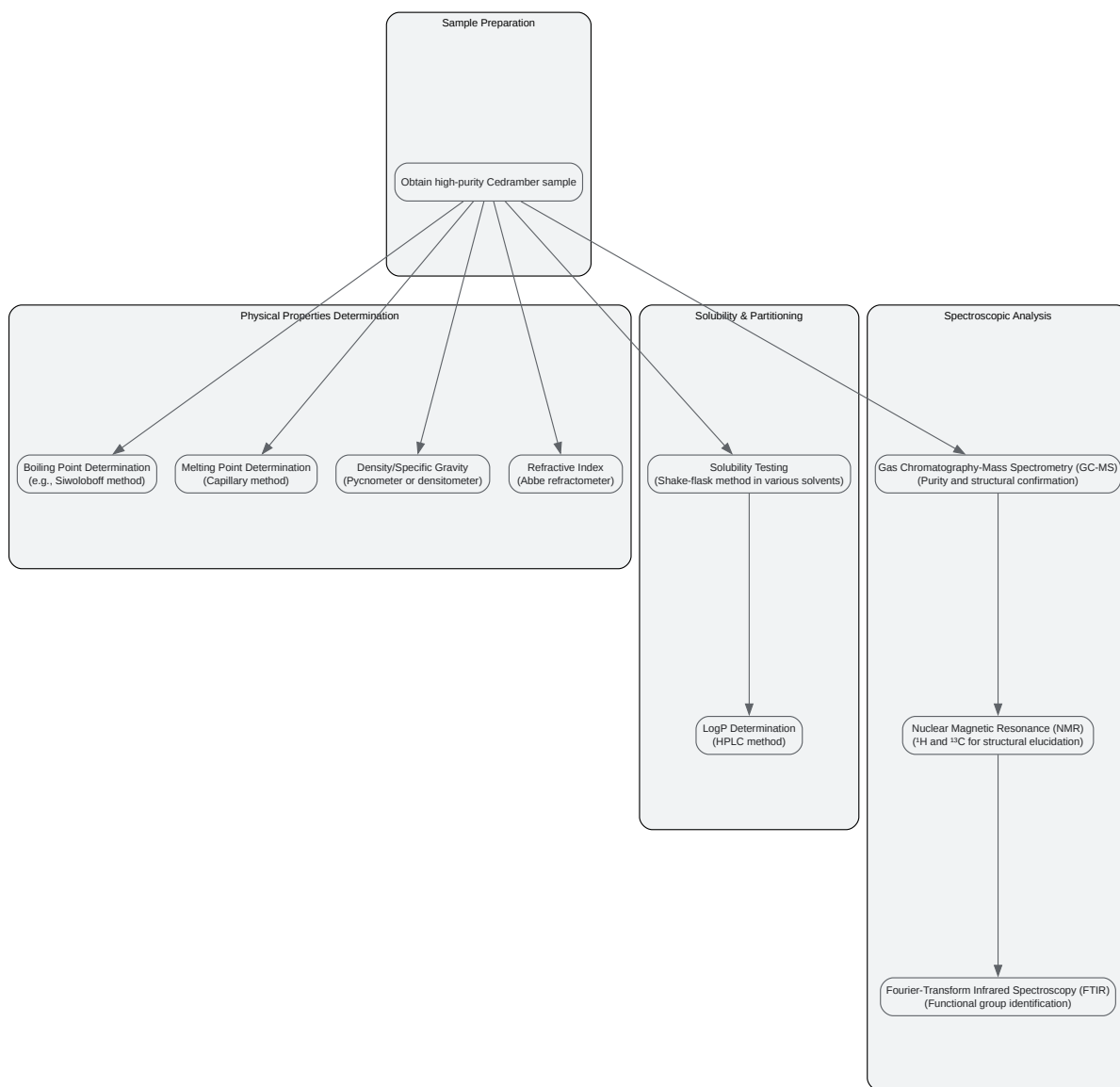
Solubility

Solvent	Solubility	Conditions	Reference
Water	1.436 (estimated)	mg/L @ 25°C	[9][10]
Ethanol	596.86	g/L @ 25°C	[4]
Methanol	628.18	g/L @ 25°C	[4]
Isopropanol	653.48	g/L @ 25°C	[4]
Alcohol	Soluble	[11]	

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of fragrance compounds like **Cedramber** generally follow standardized methodologies.

Workflow for Physicochemical Characterization



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Caption: Workflow for the physicochemical characterization of **Cedramber**.

Determination of Boiling Point (Siwoloboff Method - Micro Method)

- Preparation: A small amount of **Cedramber** is introduced into a fusion tube. A capillary tube, sealed at one end, is placed with its open end down into the fusion tube.
- Apparatus: The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
- Heating: The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility (Shake-Flask Method)

- Saturation: An excess amount of **Cedramber** is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
- Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The mixture is allowed to stand, and the undissolved solute is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of **Cedramber** in the saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC).

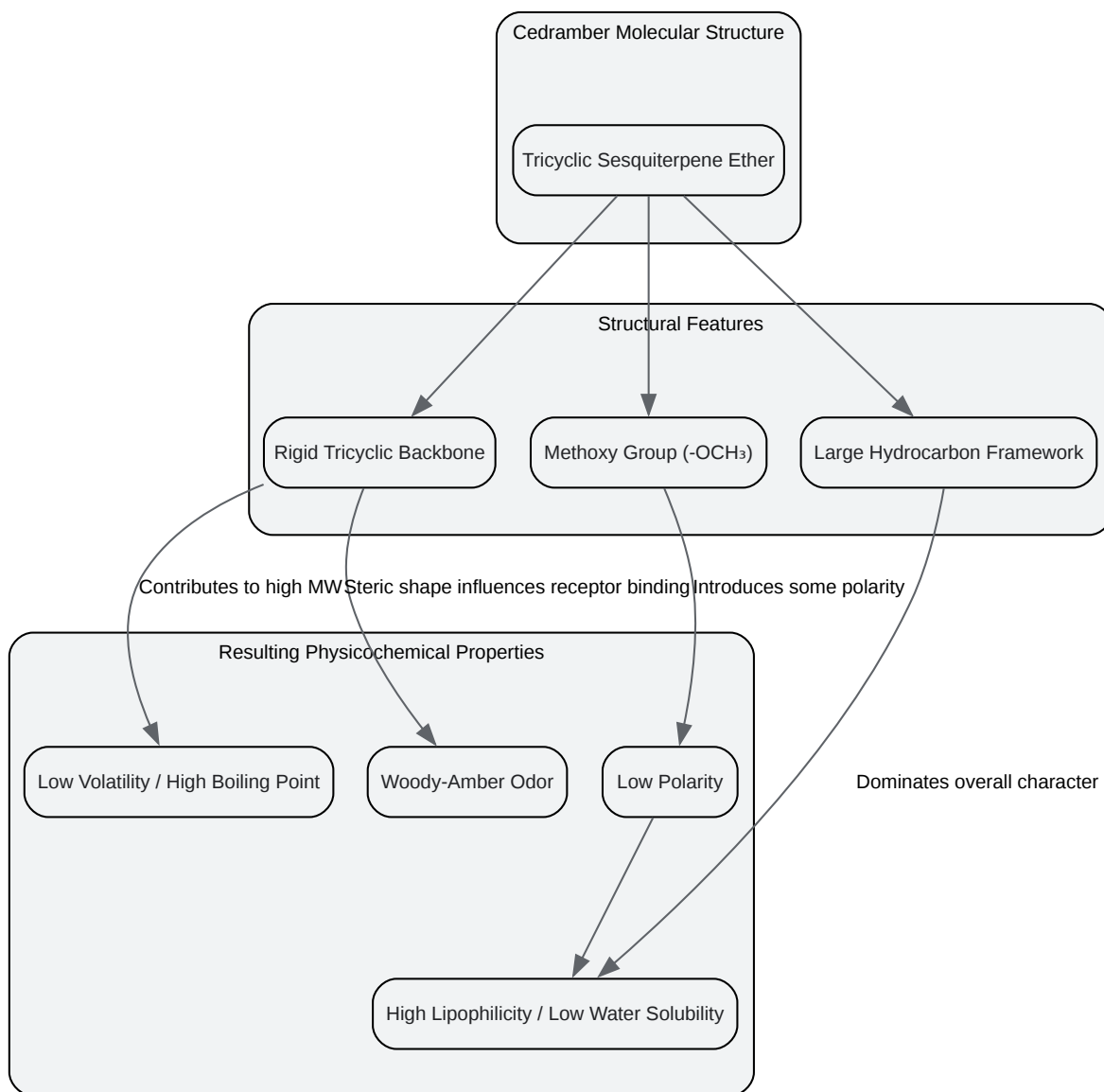
Determination of Octanol-Water Partition Coefficient (logP) by HPLC

- Principle: The retention time of a substance on a reversed-phase HPLC column is correlated with its logP value.
- Calibration: A series of reference compounds with known logP values are injected into the HPLC system to create a calibration curve of log(retention time) versus logP.

- Analysis: A solution of **Cedramber** is injected into the HPLC system under the same conditions.
- Calculation: The retention time of **Cedramber** is measured, and its logP value is calculated from the calibration curve.

Structure-Property Relationship

The physicochemical properties of **Cedramber** are directly influenced by its molecular structure.



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